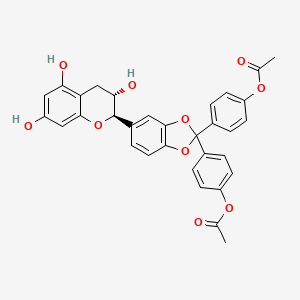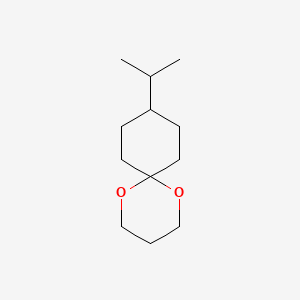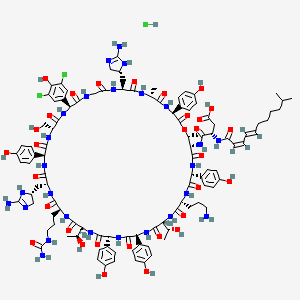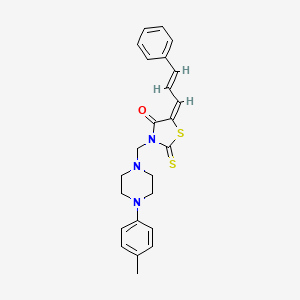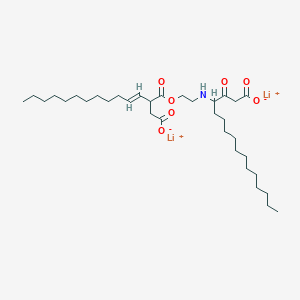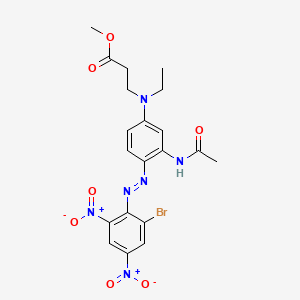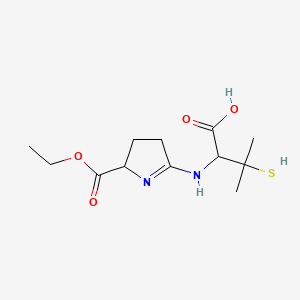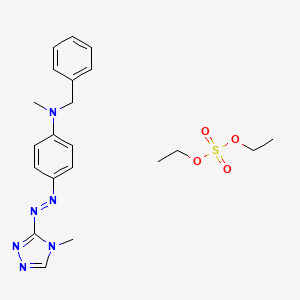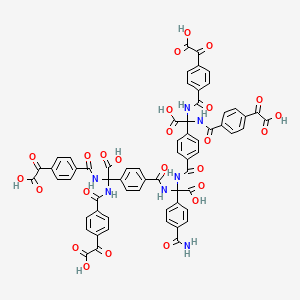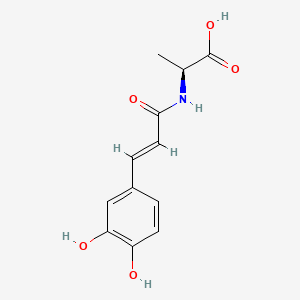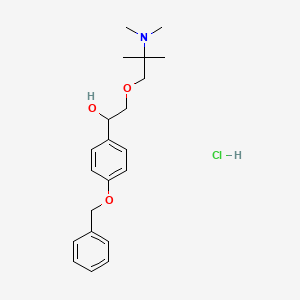
Benzenemethanol, alpha-((2-(dimethylamino)-2-methylpropoxy)methyl)-4-(phenylmethoxy)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, alpha-((2-(dimethylamino)-2-methylpropoxy)methyl)-4-(phenylmethoxy)-, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzenemethanol core with multiple functional groups attached, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, alpha-((2-(dimethylamino)-2-methylpropoxy)methyl)-4-(phenylmethoxy)-, hydrochloride typically involves multiple steps, starting with the preparation of the benzenemethanol core. This is followed by the introduction of the dimethylamino and methylpropoxy groups through a series of substitution reactions. The final step involves the addition of the phenylmethoxy group and the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, including the use of high-pressure reactors and automated synthesis equipment. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Common reagents used in the synthesis include dimethylamine, methylpropyl chloride, and phenylmethanol, among others.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, alpha-((2-(dimethylamino)-2-methylpropoxy)methyl)-4-(phenylmethoxy)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions involving this compound are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield benzoic acid derivatives, while reduction reactions can produce various alcohols or amines.
Scientific Research Applications
Benzenemethanol, alpha-((2-(dimethylamino)-2-methylpropoxy)methyl)-4-(phenylmethoxy)-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe for investigating cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of Benzenemethanol, alpha-((2-(dimethylamino)-2-methylpropoxy)methyl)-4-(phenylmethoxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanol, 2-(dimethylamino)-alpha-methyl-alpha-phenyl-
- Benzenemethanol, 3-chloro-2-[(dimethylamino)methyl]-diphenyl-
Uniqueness
Compared to similar compounds, Benzenemethanol, alpha-((2-(dimethylamino)-2-methylpropoxy)methyl)-4-(phenylmethoxy)-, hydrochloride is unique due to its specific functional groups and structural configuration. This uniqueness allows it to participate in a wider range of chemical reactions and makes it suitable for diverse applications in research and industry.
Properties
CAS No. |
131962-19-1 |
|---|---|
Molecular Formula |
C21H30ClNO3 |
Molecular Weight |
379.9 g/mol |
IUPAC Name |
2-[2-(dimethylamino)-2-methylpropoxy]-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C21H29NO3.ClH/c1-21(2,22(3)4)16-24-15-20(23)18-10-12-19(13-11-18)25-14-17-8-6-5-7-9-17;/h5-13,20,23H,14-16H2,1-4H3;1H |
InChI Key |
NFYHHKCMRHRTPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC(C1=CC=C(C=C1)OCC2=CC=CC=C2)O)N(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


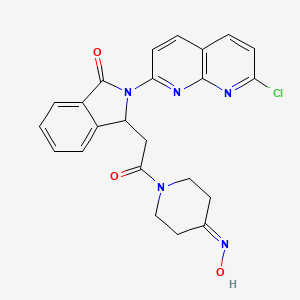
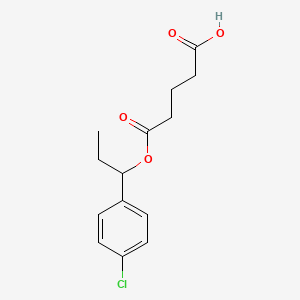
![(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;3-(2-methoxyphenoxy)propane-1,2-diol](/img/structure/B12712881.png)
